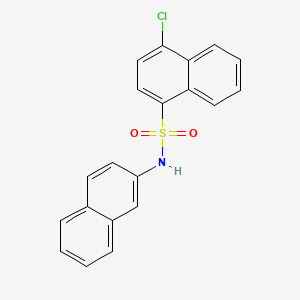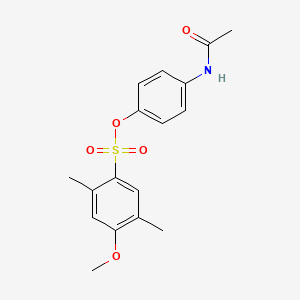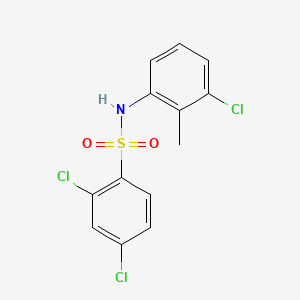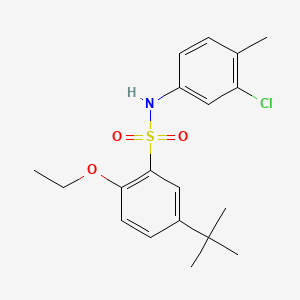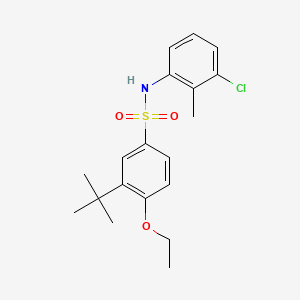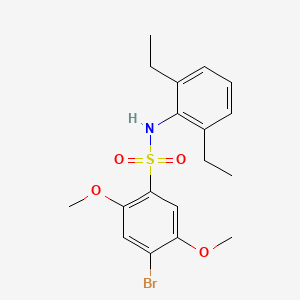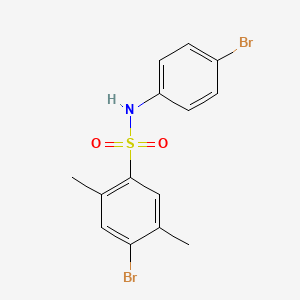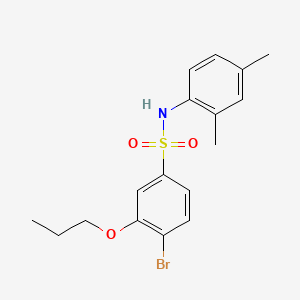
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, also known as BDPB, is a sulfonamide compound that has been extensively studied for its pharmacological properties. BDPB is a potent antagonist of the P2X7 receptor, which is involved in the regulation of immune responses and inflammation.
Mechanism of Action
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide acts as a competitive antagonist of the P2X7 receptor, binding to the ATP binding site and preventing the activation of the receptor. P2X7 receptors are ion channels that are activated by the binding of ATP, leading to the influx of calcium and the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide blocks the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory mediators.
Biochemical and Physiological Effects:
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to have anti-inflammatory effects in various models of inflammation, including sepsis, arthritis, and neuroinflammation. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been shown to modulate synaptic transmission and plasticity in the central nervous system, suggesting that it may have potential therapeutic applications in neurological disorders.
Advantages and Limitations for Lab Experiments
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide is a potent and selective antagonist of the P2X7 receptor, making it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. However, 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects. These limitations can be overcome by using appropriate solvents and controls in experimental design.
Future Directions
For research include the development of novel 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide derivatives with improved pharmacological properties, the identification of new targets for 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide, and the investigation of its potential as a therapeutic agent in animal models and human clinical trials.
Synthesis Methods
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide can be synthesized using a multi-step process that involves the reaction of 4-bromo-3-nitrobenzoic acid with 2,4-dimethylphenylamine, followed by reduction and sulfonation. The final product is obtained after purification using column chromatography. The synthesis of 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been optimized to improve yield and purity, and several modifications have been proposed to simplify the process.
Scientific Research Applications
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been used extensively in scientific research to study the role of P2X7 receptors in various physiological and pathological conditions. P2X7 receptors are expressed in immune cells, including macrophages and microglia, and play a critical role in the regulation of inflammatory responses. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has been shown to inhibit the activation of P2X7 receptors, leading to a decrease in the release of pro-inflammatory cytokines and chemokines. 4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide has also been used to study the role of P2X7 receptors in the central nervous system, where it has been shown to modulate synaptic transmission and plasticity.
properties
IUPAC Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO3S/c1-4-9-22-17-11-14(6-7-15(17)18)23(20,21)19-16-8-5-12(2)10-13(16)3/h5-8,10-11,19H,4,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZGKOOSEALUTFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-(2,4-dimethylphenyl)-3-propoxybenzene-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


